molecular formula C9H13NO B2421440 2-(tert-Butoxy)pyridine CAS No. 83766-88-5

2-(tert-Butoxy)pyridine

Cat. No.: B2421440
CAS No.: 83766-88-5
M. Wt: 151.209
InChI Key: IVMMIUODXRECHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxy)pyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, where a tert-butoxy group is attached to the second carbon atom of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(tert-Butoxy)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with potassium tert-butoxide in the presence of a phase transfer catalyst such as 18-crown-6 ether. The reaction is typically carried out in toluene at elevated temperatures (around 110°C) for an extended period (15-24 hours). The reaction mixture is then worked up by washing with water and brine, followed by drying and purification through column chromatography to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods may vary based on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of pyridine derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl pyridine derivatives, while oxidation reactions produce pyridine N-oxides.

Scientific Research Applications

2-(tert-Butoxy)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)pyridine involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound. In catalytic reactions, it can coordinate with metal centers, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylpyridine: Similar in structure but with a tert-butyl group instead of tert-butoxy.

    2-Methoxypyridine: Contains a methoxy group instead of tert-butoxy.

    2-Ethoxypyridine: Contains an ethoxy group instead of tert-butoxy.

Uniqueness

2-(tert-Butoxy)pyridine is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile ligand in catalysis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMMIUODXRECHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83766-88-5
Record name 2-tert-Butoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.